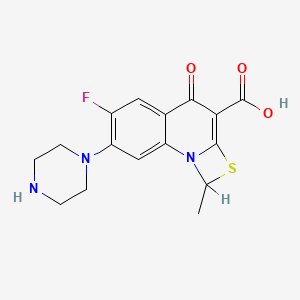

Ulifloxacin

Overview

Description

Ulifloxacin is a member of quinolines . It is an orally available, broad-spectrum fluoroquinolone antibacterial agent . This compound is the active metabolite of Prthis compound . It potently inhibits bacterial DNA gyrase and topoisomerase IV .

Synthesis Analysis

Prthis compound is the prodrug of this compound . After absorption, Prthis compound is metabolized by esterases to this compound . A study aimed to provide new insights on the pharmacokinetics of this compound in patients with different degrees of renal impairment . Another study developed a specific HPLC-DAD method for the direct determination of Prthis compound and its active metabolite, this compound, in human plasma .

Molecular Structure Analysis

The molecular formula of this compound is C16H16FN3O3S . The IUPAC name is 6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid . The InChI is InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23) .

Chemical Reactions Analysis

This compound and other oral comparator agents were tested for activity against 582 gastroenteritis strains from global surveillance studies . A new and specific HPLC-DAD method for the direct determination of Prthis compound and its active metabolite, this compound, in human plasma has been developed .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 349.4 g/mol . The CAS number is 112984-60-8 . The physical and chemical properties can change under different environmental conditions such as pH and temperature .

Scientific Research Applications

Antimicrobial Activity against Gastroenteritis-Producing Pathogens

Ulifloxacin has demonstrated significant antimicrobial activity against a wide array of gastroenteritis-causing pathogens, including Escherichia coli, Salmonella spp., Shigella spp., and others, making it a potent agent for treating infections related to traveler's diarrhea and other gastroenteritis conditions. Its activity surpasses that of other fluoroquinolones like ciprofloxacin in potency against these pathogens (Fritsche, Biedenbach, & Jones, 2008).

Synergistic Effects in Biofilm Eradication

The combination of this compound with fosfomycin has shown a synergistic effect in eradicating biofilms produced by Pseudomonas aeruginosa, particularly in conditions simulating urinary tract infections. This indicates its potential utility in treating biofilm-associated infectious diseases, offering an effective strategy against difficult-to-treat infections (Mikuniya et al., 2005).

Pharmacologic Characteristics

This compound's pharmacologic profile underscores its broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa, as well as Gram-positive organisms. It's highlighted for its suitability in treating lung and urinary infections due to its favorable pharmacokinetics, which allow for once-daily dosing (Matera, 2006).

Active Uptake Mechanism in Lung Infections

A study exploring the distribution mechanism of this compound into the epithelial lining fluid (ELF) of the lung revealed an active uptake process that significantly influences its concentration in the ELF. This mechanism provides a pharmacokinetic foundation for its efficacy against pneumonia-causing pathogens, offering insights into the optimization of fluoroquinolone therapy for lung infections (Aoki et al., 2009).

Clinical Efficacy in Respiratory and Urinary Tract Infections

Clinical studies have demonstrated prthis compound's efficacy in treating acute exacerbations of chronic bronchitis, urinary tract infections, and chronic bacterial prostatitis. These findings support this compound's role in managing both respiratory and urinary tract infections, highlighting its potential as a versatile fluoroquinolone in clinical settings (Giannarini, Tascini, & Selli, 2009).

Mechanism of Action

Target of Action

This compound, the active form of the prodrug prthis compound, is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound inhibits the function of DNA gyrase and topoisomerase IV, thereby preventing the excessive supercoiling of DNA during replication or transcription . This inhibition disrupts normal bacterial cell division, leading to the death of the bacteria .

Biochemical Pathways

This compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the death of the bacteria.

Pharmacokinetics

Prthis compound, the prodrug of this compound, is metabolized by esterases to this compound . It has an elimination half-life of 7.7 to 8.9 hours . The drug is excreted through renal and fecal routes . In patients with different degrees of renal impairment, exposure to this compound increased as renal function decreased due to a lower this compound clearance .

Result of Action

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . It is highly active against various bacterial strains, including Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp., Vibrio spp., Aeromonas spp., and Plesiomonas spp . The inhibition of DNA gyrase and topoisomerase IV by this compound leads to the disruption of DNA replication, resulting in bacterial cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the activity of this compound . Additionally, the pH, temperature, and presence of organic matter in the environment can also impact the action of this compound . Therefore, these factors should be considered when using this compound for treatment.

Safety and Hazards

Future Directions

Prulifloxacin, the prodrug of this compound, is a newer fluoroquinolone with broad activity against enteric and nonenteric gram-negative bacilli . There is a great demand for finding novel antibiotics that are effective and safe . Additional research is needed to further elucidate the promising role of Prthis compound in the treatment of infections sustained by multidrug-resistant pathogens and to consolidate the wide spectrum of activity from a clinical standpoint .

properties

IUPAC Name |

6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXQDLLXIBLQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057621 | |

| Record name | Ulifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112984-60-8 | |

| Record name | Ulifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112984-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ulifloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112984608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ULIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C38638H76Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ulifloxacin exert its antibacterial effect?

A1: this compound, similar to other fluoroquinolones, acts by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By blocking their activity, this compound disrupts essential bacterial processes, ultimately leading to cell death.

Q2: Is there a risk of developing resistance to this compound?

A2: While this compound generally demonstrates potent activity against various bacteria, the emergence of resistance has been observed [, , , ]. Resistance can arise through mutations in the quinolone resistance-determining regions (QRDR) of the target enzymes, reducing drug binding affinity [, ]. Additionally, efflux pumps, which expel the drug from bacterial cells, can contribute to resistance [, ]. Continuous surveillance is crucial to monitor resistance patterns and guide appropriate therapeutic strategies.

Q3: Does cross-resistance occur with other antibiotics?

A3: Cross-resistance, where resistance to one antibiotic confers resistance to others, can occur within the fluoroquinolone class. Studies have shown that strains resistant to other fluoroquinolones, like levofloxacin or ciprofloxacin, may exhibit reduced susceptibility to this compound [, , ]. This highlights the importance of prudent antibiotic use and regular susceptibility testing to ensure treatment efficacy.

Q4: How is this compound administered, and what is its active form?

A4: this compound is the active metabolite of the prodrug Prthis compound [, , , , , , , , , , ]. After oral administration of Prthis compound, it's rapidly absorbed and metabolized into this compound, which is responsible for the antibacterial action.

Q5: Does this compound reach therapeutic concentrations in various tissues?

A5: this compound exhibits good tissue penetration, often achieving concentrations exceeding those in plasma [, , , , ]. Research indicates significant distribution into the epithelial lining fluid (ELF) of the lungs, potentially mediated by active transport mechanisms [, ]. This property makes this compound promising for treating respiratory infections.

Q6: How is this compound eliminated from the body?

A6: Studies in rats suggest that this compound is primarily eliminated through biliary excretion []. This process appears to involve transporter proteins like breast cancer resistance protein (BCRP/ABCG2), which contribute to the transport of this compound into the bile []. Further research is necessary to fully elucidate the elimination pathways in humans.

Q7: Has this compound shown promising activity in laboratory settings?

A7: In vitro studies demonstrate that this compound exhibits potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including those responsible for urinary tract infections, respiratory infections, and gastroenteritis [, , , , ]. It demonstrates efficacy against multidrug-resistant strains, including ESBL-producing Enterobacteriaceae [].

Q8: Has the efficacy of this compound been investigated in animal models?

A8: While extensive in vivo data specific to this compound is limited in the provided research, studies using animal models have been conducted on its prodrug, Prthis compound. These studies have demonstrated the efficacy of Prthis compound in treating various infections, supporting the therapeutic potential of this compound [, ].

Q9: Are there clinical trials evaluating the efficacy of this compound in humans?

A9: Clinical trials have investigated the use of Prthis compound in treating conditions like acute exacerbations of chronic bronchitis, urinary tract infections, and chronic bacterial prostatitis, demonstrating positive results [, ]. This provides valuable clinical evidence supporting the therapeutic benefits of this compound.

Q10: What is the molecular formula and weight of this compound?

A10: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it does mention that the compound has optical isomers []. This information suggests that researchers have determined its structural characteristics, but further investigation is needed to access this data.

Q11: What analytical techniques are employed to study this compound?

A11: Various analytical methods have been employed to characterize and quantify this compound in different matrices. These include high-performance liquid chromatography (HPLC) coupled with various detection methods like UV [, ], diode array detection (DAD) [], and mass spectrometry (MS/MS) [, ]. These methods are essential for pharmacokinetic studies, stability assessments, and therapeutic drug monitoring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dibromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol](/img/structure/B1683308.png)

![N-[(3S)-1-({6-chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indol-2-yl}carbonyl)pyrrolidin-3-yl]-N,N',N'-trimethylpropane-1,3-diamine](/img/structure/B1683313.png)

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-[[4-[[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]methyl]phenyl]methylamino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1683324.png)

![(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid](/img/structure/B1683328.png)